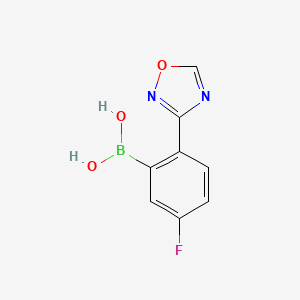
5-Fluoro-2-(1,2,4-oxadiazol-3-yl)phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-2-(1,2,4-oxadiazol-3-yl)phenylboronic acid is a chemical compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a fluorine atom and a 1,2,4-oxadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(1,2,4-oxadiazol-3-yl)phenylboronic acid typically involves the formation of the oxadiazole ring followed by the introduction of the boronic acid group. One common method involves the reaction of 5-fluoro-2-nitrobenzoic acid with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with an appropriate reagent, such as cyanogen bromide, to form the 1,2,4-oxadiazole ring. Finally, the boronic acid group is introduced via a palladium-catalyzed borylation reaction using bis(pinacolato)diboron .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors for the cyclization step and large-scale palladium-catalyzed borylation reactions to ensure high yields and purity .
化学反応の分析
Types of Reactions
5-Fluoro-2-(1,2,4-oxadiazol-3-yl)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The oxadiazole ring can be reduced under specific conditions to form the corresponding amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-Fluoro-2-(1,2,4-oxadiazol-3-yl)phenol.
Reduction: 5-Fluoro-2-(1,2,4-oxadiazol-3-yl)aniline.
Substitution: Various substituted phenylboronic acids depending on the nucleophile used.
科学的研究の応用
5-Fluoro-2-(1,2,4-oxadiazol-3-yl)phenylboronic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential as an anticancer agent, given the biological activity of related oxadiazole compounds.
Industry: Utilized in the development of advanced materials, such as polymers and electronic components.
作用機序
The mechanism of action of 5-Fluoro-2-(1,2,4-oxadiazol-3-yl)phenylboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in biochemical assays and as a potential therapeutic agent. The oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects .
類似化合物との比較
Similar Compounds
5-Fluoro-2-(1,2,4-oxadiazol-3-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a boronic acid group.
5-Fluoro-2-(1,2,4-oxadiazol-3-yl)phenylamine: Similar structure but with an amine group instead of a boronic acid group.
5-Fluoro-2-(1,2,4-oxadiazol-3-yl)phenol: Similar structure but with a hydroxyl group instead of a boronic acid group.
Uniqueness
The presence of the boronic acid group in 5-Fluoro-2-(1,2,4-oxadiazol-3-yl)phenylboronic acid makes it unique compared to its analogs. This functional group allows for specific interactions with biological molecules and can be used in various chemical transformations, making it a versatile compound for research and industrial applications .
特性
分子式 |
C8H6BFN2O3 |
|---|---|
分子量 |
207.96 g/mol |
IUPAC名 |
[5-fluoro-2-(1,2,4-oxadiazol-3-yl)phenyl]boronic acid |
InChI |
InChI=1S/C8H6BFN2O3/c10-5-1-2-6(7(3-5)9(13)14)8-11-4-15-12-8/h1-4,13-14H |
InChIキー |
VNDSXBAFJXDGMG-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=CC(=C1)F)C2=NOC=N2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Methylphenyl)-1-oxopropan-2-yl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12458246.png)


![4-chloro-2-[({1,3-dioxo-2-[3-(phenylcarbonyl)phenyl]-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid](/img/structure/B12458269.png)
![N-{[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B12458281.png)


![N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide](/img/structure/B12458295.png)
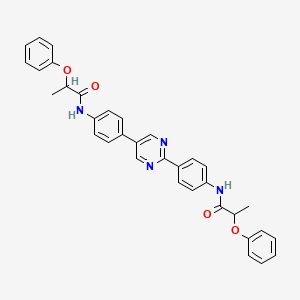
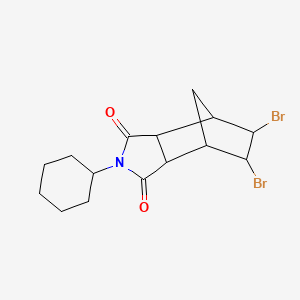
![2-chloro-N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B12458334.png)
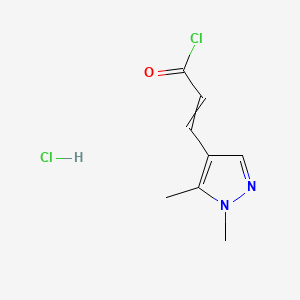
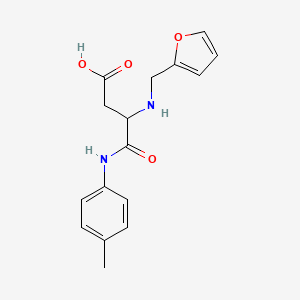
![2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12458349.png)
